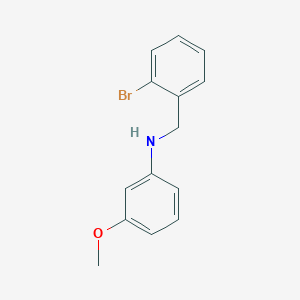

N-(2-Bromobenzyl)-3-methoxyaniline

説明

N-(2-Bromobenzyl)-3-methoxyaniline is an organic compound that belongs to the class of aniline derivatives It features a bromobenzyl group attached to the nitrogen atom of an aniline ring, with a methoxy group at the 3-position of the aniline ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromobenzyl)-3-methoxyaniline typically involves the reaction of 2-bromobenzyl chloride with 3-methoxyaniline. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or copper can also enhance the reaction rate and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinone derivatives.

Reduction: The compound can be reduced to form this compound derivatives with different degrees of hydrogenation.

Substitution: It can participate in electrophilic substitution reactions, particularly at the aromatic ring, due to the presence of the bromine atom which can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are used under controlled conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydrogenated aniline derivatives.

Substitution: Various substituted aniline derivatives depending on the substituent introduced.

科学的研究の応用

Synthesis of Bioactive Molecules

N-(2-Bromobenzyl)-3-methoxyaniline serves as a versatile building block in organic synthesis. It has been utilized in the synthesis of N-aryl-1,2,3,4-tetrahydroisoquinolines through a reductive amination process. This approach involves the condensation of ortho-brominated aromatic aldehydes with primary aromatic amines, followed by cyclization to yield the desired tetrahydroisoquinoline derivatives. The yields for these reactions can range from 24% to 70%, depending on the substituents present on the aromatic rings .

Table 1: Synthetic Routes Involving this compound

| Reaction Type | Conditions | Yield Range (%) |

|---|---|---|

| Reductive Amination | Triethylsilane/TFA | 24 - 70 |

| Suzuki Coupling | Aryl bromides with alkenyl boronic acids | Variable (depends on substitution) |

| Visible-Light-Driven Synthesis | Using N-(2-bromobenzyl)-N-methylaniline as a precursor | Not specified |

Biological Activities

The biological activities associated with compounds derived from this compound include anticancer properties and enzyme inhibition. For instance, derivatives have shown potential in inhibiting various enzymes such as cathepsin B and calpain-2, which are relevant in tumor progression . Additionally, some compounds have been reported to block P-glycoprotein efflux pumps in tumor cells, enhancing their efficacy against resistant cancer types .

Case Study: Anticancer Activity

In a study assessing the anticancer activity of derivatives based on the tetrahydroisoquinoline scaffold, certain compounds demonstrated significant inhibitory effects against breast (MCF-7) and lung (A-549) cancer cell lines. For example, specific derivatives exhibited IC50 values as low as 7.17 µM against MCF-7 cells . This suggests that modifications to the this compound structure can lead to potent anticancer agents.

Therapeutic Potential

The therapeutic applications of this compound derivatives extend beyond anticancer activity. They have also been explored for their roles as ligands for various receptors, including estrogen receptors and G-protein coupled receptors. These interactions may lead to diverse pharmacological effects, including analgesic and antiepileptic properties .

Table 2: Biological Activities of Derivatives

| Activity Type | Target | Example Compounds | IC50 Value (µM) |

|---|---|---|---|

| Anticancer | MCF-7 | Various tetrahydroisoquinolines | 7.17 |

| Enzyme Inhibition | Cathepsin B | Tetrahydroisoquinoline derivatives | Not specified |

| Receptor Binding | Estrogen Receptors | Various derivatives | Not specified |

作用機序

The mechanism of action of N-(2-Bromobenzyl)-3-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can facilitate binding to hydrophobic pockets in proteins, while the methoxy group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

類似化合物との比較

- N-(2-Chlorobenzyl)-3-methoxyaniline

- N-(2-Fluorobenzyl)-3-methoxyaniline

- N-(2-Iodobenzyl)-3-methoxyaniline

Comparison: N-(2-Bromobenzyl)-3-methoxyaniline is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction profiles compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and biological activity, making it a valuable compound for specific applications where these properties are advantageous.

生物活性

N-(2-Bromobenzyl)-3-methoxyaniline is an organic compound belonging to the class of aniline derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a bromobenzyl group and a methoxy group attached to an aniline backbone. The presence of these functional groups may influence its interaction with biological targets, enhancing its pharmacological properties.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. The bromobenzyl group facilitates binding to hydrophobic pockets in proteins, while the methoxy group can participate in hydrogen bonding or other interactions, modulating the activity of target proteins and leading to various biological effects.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study evaluated its antiproliferative activity against several human solid tumor cell lines, revealing that compounds derived from similar structures show low micromolar range activity (GI50 values between 3.9–8.6 μM) against cancer cells . The compound's ability to inhibit tumor growth is likely related to its structural features that allow it to interfere with critical cellular processes.

Enzyme Inhibition

This compound has been linked to the inhibition of various enzymes, including cathepsin B and calpain-2, which are involved in cancer progression and metastasis. Additionally, it has shown potential in blocking P-glycoprotein (P-gp) efflux pumps in tumor cells, enhancing the efficacy of chemotherapeutic agents by preventing drug resistance .

Antinociceptive Effects

This compound has also been evaluated for its analgesic properties. In animal models, compounds with similar structures demonstrated significant antinociceptive effects, showing potency greater than traditional analgesics like aspirin and acetaminophen but less than morphine . These findings suggest a potential application in pain management therapies.

Case Studies

- Antiproliferative Activity : A study assessed the effect of this compound on MDA-MB 231 mammary carcinoma cells. The results indicated strong antiproliferative effects correlated with increased lipid peroxidation and mitochondrial reactive oxygen species generation, suggesting a mechanism involving oxidative stress induction .

- Enzyme Interaction : In vitro assays demonstrated that this compound could effectively inhibit NADPH quinone oxidoreductase, an enzyme implicated in tumor metabolism. This inhibition could lead to decreased tumor viability and enhanced sensitivity to chemotherapeutic agents .

Research Findings

特性

IUPAC Name |

N-[(2-bromophenyl)methyl]-3-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO/c1-17-13-7-4-6-12(9-13)16-10-11-5-2-3-8-14(11)15/h2-9,16H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWVQHOUQZIUSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NCC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。